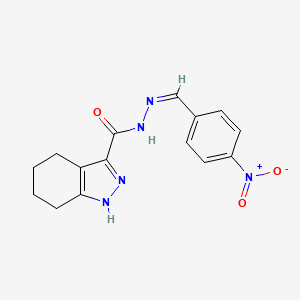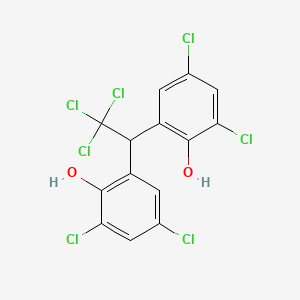
2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic rings, each substituted with chlorine atoms, and connected through a central trichloroethane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the phenolic rings are activated by the acidic medium, facilitating the formation of the central trichloroethane linkage.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The trichloroethane moiety can be reduced to dichloroethane or monochloroethane derivatives.
Substitution: The chlorine atoms on the phenolic rings can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane or monochloroethane derivatives.
Substitution: Amino or thiol-substituted phenolic compounds.
Scientific Research Applications
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological membranes and enzymes. The phenolic groups can disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms on the phenolic rings.
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Differently substituted phenolic rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential antimicrobial activity compared to less substituted analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
92167-59-4 |
|---|---|
Molecular Formula |
C14H7Cl7O2 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2,4-dichloro-6-[2,2,2-trichloro-1-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H7Cl7O2/c15-5-1-7(12(22)9(17)3-5)11(14(19,20)21)8-2-6(16)4-10(18)13(8)23/h1-4,11,22-23H |
InChI Key |
IHHXFGBJTXWXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Cl)O)C(Cl)(Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


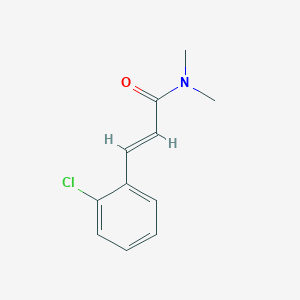

![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
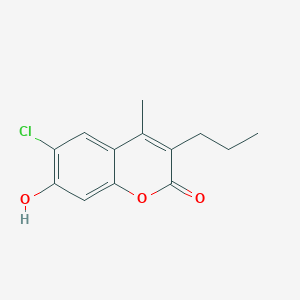

![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)


![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)
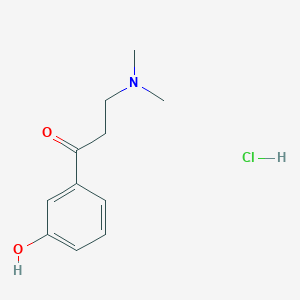
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
